molecular formula C11H21N B13169209 3-Cyclopentyl-5-methylpiperidine

3-Cyclopentyl-5-methylpiperidine

Cat. No.: B13169209
M. Wt: 167.29 g/mol
InChI Key: NHWGOFAQLBHVRD-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5-methylpiperidine (CAS: 1527943-83-4) is a nitrogen-containing heterocyclic compound characterized by a piperidine backbone substituted with a cyclopentyl group at the 3-position and a methyl group at the 5-position. Its InChIKey (SAUQFOSCXZJZTK-UHFFFAOYSA-N) provides a standardized identifier for chemical databases, aiding in reproducibility and regulatory compliance.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3-cyclopentyl-5-methylpiperidine

InChI

InChI=1S/C11H21N/c1-9-6-11(8-12-7-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3

InChI Key

NHWGOFAQLBHVRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-5-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Another method includes the use of Grignard reagents in a continuous flow reaction to produce enantioenriched α-substituted piperidines .

Industrial Production Methods: Industrial production of 3-Cyclopentyl-5-methylpiperidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactions and catalytic processes are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-5-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

3-Cyclopentyl-5-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Cyclopentyl-5-methylpiperidine with three related compounds, highlighting structural and commercial differences based on available

Property 3-Cyclopentyl-5-methylpiperidine 3-Cyclopentyl-5-dimethylamino-1,6-dimethyl-pyrimidine-2,4-dione 3-Cyclopentyl-5-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one
CAS Number 1527943-83-4 1083369-20-3 Not specified (3 suppliers listed)
Molecular Formula C₁₁H₂₁N C₁₄H₂₀N₄O₂ C₁₇H₁₅N₃OS₂
Molecular Weight (g/mol) 167.30 276.34 341.45
Key Substituents Cyclopentyl, methyl Cyclopentyl, dimethylamino, methyl, pyrimidinedione Cyclopentyl, phenyl, sulfanyl, thienopyrimidinone
Commercial Availability 1 supplier Not explicitly listed 3 suppliers
Potential Applications Under investigation Likely intermediate for drug synthesis (pyrimidinedione core) Antimicrobial or kinase inhibition (sulfanyl and fused ring motifs)

Key Observations:

Structural Diversity: The pyrimidine-2,4-dione derivative (CAS: 1083369-20-3) replaces the piperidine ring with a pyrimidinedione scaffold, introducing additional hydrogen-bonding sites and polar groups (e.g., dimethylamino), which may enhance solubility in polar solvents compared to 3-Cyclopentyl-5-methylpiperidine . The thieno[2,3-d]pyrimidin-4-one analog incorporates a sulfur-containing fused ring system and a phenyl group, increasing molecular weight and lipophilicity. Such features are often associated with improved membrane permeability in drug candidates .

Supplier Data: The higher supplier count for the thienopyrimidinone compound suggests broader industrial relevance, possibly due to its multifunctional structure.

Hypothetical Reactivity: Piperidine derivatives like 3-Cyclopentyl-5-methylpiperidine are typically more basic than pyrimidinediones or thienopyrimidinones, influencing their behavior in acid-base reactions or catalytic processes.

Biological Activity

3-Cyclopentyl-5-methylpiperidine is a heterocyclic organic compound belonging to the piperidine class, characterized by a cyclopentyl group and a methyl group attached to the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of 3-Cyclopentyl-5-methylpiperidine, focusing on its mechanisms of action, research findings, and potential applications.

PropertyValue
Molecular FormulaC₁₁H₂₁N
Molecular Weight167.29 g/mol
IUPAC Name3-cyclopentyl-5-methylpiperidine
InChI KeyNHWGOFAQLBHVRD-UHFFFAOYSA-N
Canonical SMILESCC1CC(CNC1)C2CCCC2

The biological activity of 3-Cyclopentyl-5-methylpiperidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects in various conditions.

  • Enzyme Interaction : Studies suggest that 3-Cyclopentyl-5-methylpiperidine may inhibit specific enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which is crucial for neurotransmitter regulation. Inhibition of MAO has implications for treating mood disorders and neurodegenerative diseases .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and motor functions. This receptor modulation could contribute to its potential use in treating psychiatric conditions.

Antimicrobial Properties

Research has indicated that 3-Cyclopentyl-5-methylpiperidine exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The anticancer properties of 3-Cyclopentyl-5-methylpiperidine have been explored in several studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) in various cancer cell lines. For instance, studies reported that the compound could significantly reduce the viability of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

  • Inhibition of Monoamine Oxidase : A study conducted on the inhibitory effects of various piperidine derivatives, including 3-Cyclopentyl-5-methylpiperidine, revealed an IC50 value indicating potent inhibition against human MAO-B. This suggests a potential role in treating Parkinson's disease and other neurodegenerative disorders .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial efficacy of several compounds, 3-Cyclopentyl-5-methylpiperidine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological activity of 3-Cyclopentyl-5-methylpiperidine:

  • Synthesis : Various synthetic routes have been explored to enhance yield and purity. One effective method involves cyclization reactions using appropriate precursors under controlled conditions.
  • Biological Evaluations : Comprehensive evaluations have shown that modifications to the piperidine structure can significantly affect biological activity. For example, adding different substituents can enhance enzyme inhibition or receptor affinity .

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